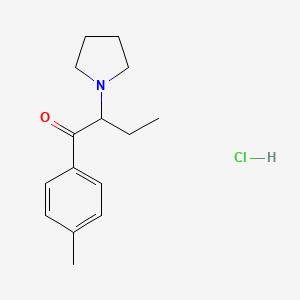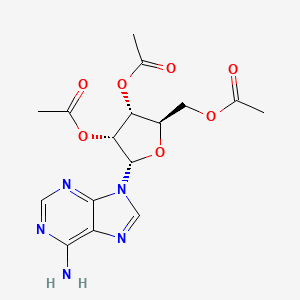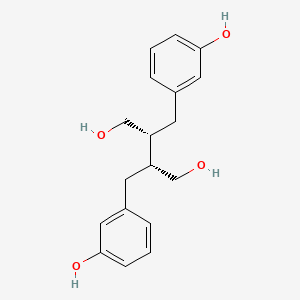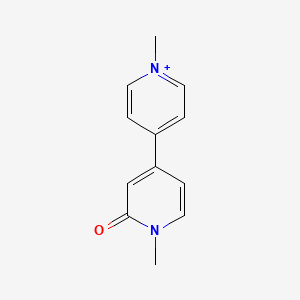
rac-2,3-脱氢-3,4-二氢伊维菌素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-2,3-Dehydro-3,4-dihydro Ivermectin, also known as Rac-2,3-Dehydro-3,4-dihydro Ivermectin, is a useful research compound. Its molecular formula is C₄₈H₇₄O₁₄ and its molecular weight is 875.09. The purity is usually 95%.
BenchChem offers high-quality rac-2,3-Dehydro-3,4-dihydro Ivermectin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-2,3-Dehydro-3,4-dihydro Ivermectin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗寄生虫活性
rac-2,3-脱氢-3,4-二氢伊维菌素: 是一种伊维菌素的衍生物,以其有效的抗寄生虫特性而闻名。 与母体化合物伊维菌素相比,它表现出增强的效力和功效 {svg_1}。 这种化合物对多种寄生虫特别有效,包括线虫和节肢动物,使其在兽医学中成为治疗牲畜寄生虫感染的宝贵工具 {svg_2}.
抗氧化特性
研究表明,伊维菌素的衍生物,如rac-2,3-脱氢-3,4-二氢伊维菌素,可能具有抗氧化特性。 这些特性在对抗氧化应激方面意义重大,氧化应激与多种疾病和衰老过程有关 {svg_3}.
抗炎用途
rac-2,3-脱氢-3,4-二氢伊维菌素的抗炎潜力正在探索中,因为它能够调节免疫反应。 这在治疗炎症起关键作用的疾病方面可能特别有用 {svg_4}.
抗癌研究
rac-2,3-脱氢-3,4-二氢伊维菌素的抗癌应用正在进行研究。 它在不显著损害正常细胞的情况下诱导癌细胞凋亡的能力是一个有希望的研究领域 {svg_5}.
神经系统疾病
rac-2,3-脱氢-3,4-二氢伊维菌素: 可能具有神经保护作用,这可能对治疗帕金森病和阿尔茨海默病等神经系统疾病有益。 该化合物保护神经细胞免受损伤的潜力正在研究中 {svg_6}.
抗病毒应用
rac-2,3-脱氢-3,4-二氢伊维菌素的抗病毒能力也正在研究中。 它抑制病毒复制的能力使其成为对抗病毒感染的有用药物 {svg_7}.
作用机制
Target of Action
rac-2,3-Dehydro-3,4-dihydro Ivermectin is an analog of Ivermectin . The primary targets of this compound are the glutamate-gated chloride channels expressed in the nerve and muscle cells of invertebrates . These channels play a crucial role in the regulation of the nervous system in these organisms .
Mode of Action
The compound interacts with its targets by binding to these channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions . The influx of chloride ions causes hyperpolarization of the neuron or muscle cell, thereby blocking further function .
Biochemical Pathways
The binding of rac-2,3-Dehydro-3,4-dihydro Ivermectin to the glutamate-gated chloride channels disrupts the normal functioning of the nerve and muscle cells in the parasites . This disruption affects the biochemical pathways involved in the regulation of the nervous system, leading to paralysis and death of the parasite .
Result of Action
The result of the action of rac-2,3-Dehydro-3,4-dihydro Ivermectin is the paralysis and subsequent death of the parasite . It has been shown to have activity against L. amazonensis promastigotes and amastigotes .
安全和危害
生化分析
Biochemical Properties
Rac-2,3-Dehydro-3,4-dihydro Ivermectin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells. This binding induces irreversible channel opening, leading to long-lasting hyperpolarization or depolarization of the neuron or muscle cell, thereby blocking further function . Additionally, rac-2,3-Dehydro-3,4-dihydro Ivermectin interacts with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are involved in its oxidative metabolism.
Cellular Effects
Rac-2,3-Dehydro-3,4-dihydro Ivermectin exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in Vero/hSLAM cells . Furthermore, it affects cell signaling pathways by binding to chloride channels, leading to hyperpolarization or depolarization of cells. This compound also influences gene expression and cellular metabolism by interacting with enzymes involved in its metabolism.
Molecular Mechanism
The molecular mechanism of rac-2,3-Dehydro-3,4-dihydro Ivermectin involves binding interactions with glutamate-gated chloride channels on nematode neurons and muscle cells. This binding induces irreversible channel opening, leading to hyperpolarization or depolarization of the cells, thereby blocking their function . Additionally, rac-2,3-Dehydro-3,4-dihydro Ivermectin interacts with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are involved in its oxidative metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rac-2,3-Dehydro-3,4-dihydro Ivermectin change over time. The compound is stable at temperatures between 2°C and 8°C Long-term studies have shown that rac-2,3-Dehydro-3,4-dihydro Ivermectin maintains its efficacy against parasites over extended periods
Dosage Effects in Animal Models
The effects of rac-2,3-Dehydro-3,4-dihydro Ivermectin vary with different dosages in animal models. At lower doses, it exhibits antiparasitic activity without inducing cytotoxicity to macrophages At higher doses, it may cause toxic or adverse effects, which need to be carefully monitored in animal studies
Metabolic Pathways
Rac-2,3-Dehydro-3,4-dihydro Ivermectin is involved in metabolic pathways primarily in the liver, where it is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. These enzymes play a key role in the oxidative metabolism of rac-2,3-Dehydro-3,4-dihydro Ivermectin into hydroxylated and oxidized metabolites. The effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Rac-2,3-Dehydro-3,4-dihydro Ivermectin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of rac-2,3-Dehydro-3,4-dihydro Ivermectin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects its activity and function within cells
属性
IUPAC Name |
(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29?,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSRBVAPBFWEGT-ZWGVILGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)


![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)
